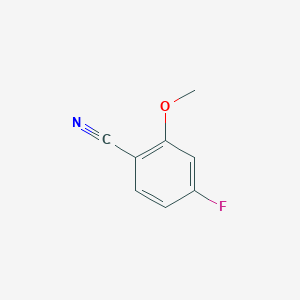

4-Fluoro-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKZVIQHCUHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382584 | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191014-55-8 | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Beyond the Spectrum, A Structural Blueprint

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-methoxybenzonitrile

In the landscape of pharmaceutical and materials science research, this compound (C₈H₆FNO) serves as a critical structural motif and versatile chemical intermediate.[1] Its precise molecular architecture, dictated by the interplay of its nitrile, methoxy, and fluoro substituents, is fundamental to its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for verifying this architecture.

This guide moves beyond a superficial reading of a spectrum. It is designed for researchers and drug development professionals, providing a detailed, mechanistically-grounded analysis of the ¹H NMR spectrum of this compound. We will dissect the electronic effects that govern the spectral characteristics, outline a robust experimental protocol, and present a self-validating framework for spectral interpretation, ensuring unambiguous structural confirmation.

The Theoretical Framework: Decoding Electronic Influences

The ¹H NMR spectrum is a direct reflection of the electronic environment of each proton in a molecule. In this compound, the chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic and methoxy protons are governed by a combination of inductive, resonance, and anisotropic effects.

Chemical Shift: The Electronic Fingerprint

The position of a proton's signal (chemical shift) is determined by the degree to which it is "shielded" or "deshielded" from the external magnetic field by the surrounding electron density.[2]

-

Inductive Effects: Electronegative atoms like fluorine, oxygen, and the nitrogen of the cyano group withdraw electron density through the sigma bonds.[2][3][4] This deshields nearby protons, shifting their signals downfield (to a higher ppm value). The strength of this effect generally correlates with electronegativity.[5]

-

Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the molecule's pi system, affecting positions ortho and para to the substituent.[6][7]

-

Methoxy Group (-OCH₃): The oxygen atom's lone pairs are electron-donating via resonance, increasing electron density primarily at the ortho and para positions. This causes shielding (an upfield shift).

-

Cyano Group (-CN): The cyano group is strongly electron-withdrawing through resonance, decreasing electron density at the ortho and para positions. This causes significant deshielding (a downfield shift).

-

Fluoro Group (-F): While highly electronegative (strong inductive withdrawal), fluorine can also exhibit a weak electron-donating resonance effect. However, its inductive effect is typically dominant in influencing proton chemical shifts.

-

-

Magnetic Anisotropy: The circulating pi electrons of the benzene ring generate their own local magnetic field (a "ring current"). Protons attached to the ring lie in a region where this induced field reinforces the external magnetic field, causing a significant downfield shift into the characteristic aromatic region (typically 6.5-8.0 ppm).[8][9]

Spin-Spin Coupling: The Connectivity Map

Spin-spin coupling arises from the interaction of the magnetic moments of adjacent nuclei, transmitted through the bonding electrons. This interaction splits NMR signals into multiplets, providing direct evidence of covalent connectivity.

-

Proton-Proton (¹H-¹H) Coupling: The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

-

Proton-Fluorine (¹H-¹⁹F) Coupling: The spin-active ¹⁹F nucleus (100% natural abundance, spin I = ½) couples to protons in a similar manner to ¹H.[10] The magnitude of J_HF is also distance-dependent.[11][12]

-

Ortho coupling (³J_HF): Typically 5–10 Hz.

-

Meta coupling (⁴J_HF): Typically 2–8 Hz.

-

Para coupling (⁵J_HF): Typically 0–3 Hz.

-

Predicted ¹H NMR Spectrum of this compound

By applying the principles above, we can predict the ¹H NMR spectrum. The molecule has three distinct aromatic protons and one set of methoxy protons.

Caption: Structure of this compound with proton labels.

Signal-by-Signal Analysis

-

Methoxy Protons (-OCH₃): These three protons are equivalent and isolated from other protons, so they will appear as a sharp singlet . Located on a carbon adjacent to an electronegative oxygen, their predicted chemical shift is approximately 3.9 ppm . For comparison, the methoxy protons in 4-methoxybenzonitrile appear at 3.86 ppm.[13]

-

Aromatic Proton H-6: This proton is ortho to the strongly electron-withdrawing cyano group, which will shift it significantly downfield. It is also meta to the methoxy group and para to the fluorine. It will be split by H-5 (ortho coupling, ³J_HH ≈ 8-9 Hz) and by the fluorine (para coupling, ⁵J_HF ≈ 2-3 Hz). The expected multiplicity is a doublet of doublets (dd) . Predicted chemical shift: ~7.5-7.7 ppm .

-

Aromatic Proton H-5: This proton is situated between the fluorine (ortho) and the cyano group (meta). It will be split by H-6 (ortho coupling, ³J_HH ≈ 8-9 Hz), H-3 (meta coupling, ⁴J_HH ≈ 2.5 Hz), and the fluorine (meta coupling, ⁴J_HF ≈ 5-8 Hz). This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd) . Predicted chemical shift: ~7.2-7.4 ppm .

-

Aromatic Proton H-3: This proton is ortho to the electron-donating methoxy group, which will shield it and shift it upfield relative to the other aromatic protons. It is split by H-5 (meta coupling, ⁴J_HH ≈ 2.5 Hz) and the fluorine (ortho coupling, ³J_HF ≈ 8-10 Hz). The expected multiplicity is a doublet of doublets (dd) . Predicted chemical shift: ~7.0-7.1 ppm .

Predicted Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| -OCH₃ | ~3.9 | s (singlet) | N/A |

| H-6 | ~7.5 - 7.7 | dd (d-d) | ³J_H6-H5 ≈ 8.5; ⁵J_H6-F ≈ 2.5 |

| H-5 | ~7.2 - 7.4 | ddd (d-d-d) | ³J_H5-H6 ≈ 8.5; ⁴J_H5-F ≈ 6.5; ⁴J_H5-H3 ≈ 2.5 |

| H-3 | ~7.0 - 7.1 | dd (d-d) | ³J_H3-F ≈ 9.0; ⁴J_H3-H5 ≈ 2.5 |

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation and acquisition. This protocol is designed to yield high-quality, reproducible spectra.

Caption: Standard workflow for NMR analysis.

Part A: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a short time.[14][15]

-

Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is essential to avoid large, interfering solvent signals in the ¹H spectrum.[16][17]

-

Homogenization: Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for achieving a uniform magnetic field (good shimming).[14]

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Part B: NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for maximum homogeneity.

-

Experiment Execution: Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans. These parameters can be optimized as needed.

Part C: Data Processing

The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.[18]

-

Fourier Transformation: The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).[19][20]

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[19][20]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[19][20]

-

Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. Alternatively, an internal standard like tetramethylsilane (TMS) can be used, defining 0.00 ppm.[15]

Interpretation and Structural Validation

The power of NMR lies in its ability to provide a self-validating data set. The predicted chemical shifts, multiplicities, and coupling constants must all be consistent with the proposed structure.

Sources

- 1. ossila.com [ossila.com]

- 2. conductscience.com [conductscience.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 19. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 20. youtube.com [youtube.com]

Technical Guide: GHS Classification & Safety Profile of 4-Fluoro-2-methoxybenzonitrile

[1]

Executive Summary

4-Fluoro-2-methoxybenzonitrile (CAS: 103966-66-1) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[1] Its utility stems from the unique electronic properties conferred by the ortho-methoxy and para-fluoro substituents relative to the nitrile handle.[1]

However, this utility comes with specific toxicological risks.[1][2][3][4][5] While often classified as "Harmful" (Category 4), a significant subset of safety notifications elevate it to "Toxic" (Category 3), necessitating a conservative, high-integrity safety protocol.[1][2] This guide provides a definitive GHS classification, supported by mechanistic toxicological insights and field-proven handling strategies.[1][2]

Chemical Identity & Physicochemical Context[1][2][5][6][7][8][9][10][11]

Understanding the physical state and structural reactivity is the first step in accurate hazard assessment.[1][2] The 4-fluoro and 2-methoxy groups modulate the lipophilicity and metabolic stability of the benzonitrile core.[1]

| Parameter | Data | Relevance to Safety |

| Chemical Name | This compound | Primary Identifier |

| CAS Number | 103966-66-1 | Verification Key |

| Molecular Formula | C₈H₆FNO | MW: 151.14 g/mol |

| Physical State | Solid (Crystalline Powder) | Inhalation risk (Dust) |

| Melting Point | 75°C – 77°C | Solid at room temp; melt hazard if heated |

| Solubility | Low in water; Soluble in organics (DMSO, MeOH) | Skin absorption vector |

GHS Classification Matrix

The following classification reflects the consensus data from major chemical suppliers and ECHA notifications. Note the "Senior Scientist Note" regarding the divergence in Acute Toxicity categorization.

Signal Word: WARNING (Note: Treat as DANGER if high-purity batch data is unavailable, due to potential Acute Tox. 3 variance).

Hazard Statements (H-Codes)

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][5] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1][2][5] |

| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled.[1][2][4][5] |

| Skin Corrosion/Irrit. | 2 | H315 | Causes skin irritation.[1][2][6][7] |

| Eye Damage/Irrit. | 2A | H319 | Causes serious eye irritation.[1][2][4][6][8] |

| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[1][4] |

Critical Variance: Approximately 20% of industry notifications classify this substance as Acute Tox. 3 (H301/H311/H331 - Toxic) .[1] In drug development environments, the "Precautionary Principle" dictates that you handle this material assuming the higher toxicity threshold until specific LD50 data confirms otherwise.[2]

Precautionary Statements (P-Codes) - Priority Selection

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1][2]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously).[1][2]

-

Storage/Disposal: P403+P233 (Store in well-ventilated place), P501 (Dispose per local regulations).[1][2]

Toxicological Mechanisms & Risk Assessment

To move beyond simple compliance, we must understand why this molecule is hazardous.[1][2] The toxicity profile is driven by the benzonitrile core and its metabolic activation.[1][2]

Mechanistic Insight: The Nitrile Factor

Aromatic nitriles are generally more stable than aliphatic nitriles, but they are not metabolically inert.[2]

-

Metabolic Activation: The primary risk involves oxidative metabolism via Cytochrome P450 enzymes.[1][2] While the para-fluorine blocks metabolism at the 4-position, the nitrile moiety can still undergo alpha-hydroxylation (though difficult on aromatic rings) or, more likely, the molecule acts as a direct electrophile causing irritation.[1][2]

-

Cyanide Liberation: Unlike aliphatic nitriles, this compound does not rapidly liberate cyanide ions in neutral aqueous conditions.[1][2] However, in vivo metabolism can slowly release cyanide, contributing to the acute toxicity profile (H302/H312/H332).[1][2]

-

Irritation Pathway: The lipophilic nature (enhanced by the methoxy group) allows the compound to penetrate the stratum corneum, where it acts as a local irritant to mucous membranes (H315, H319, H335).[1][2]

Visualization: Classification Logic

The following diagram illustrates the logical flow from chemical structure to the assigned GHS controls.

Caption: Logical derivation of GHS controls from physicochemical and structural properties.

Operational Safety & Handling Protocols

As a Senior Scientist, reliance on "standard precautions" is insufficient. The following protocols are specific to the handling of fluorinated benzonitriles.

Engineering Controls (The First Line of Defense)

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1][2]

-

Static Control: As a dry powder, this compound can generate static charge.[1][2] Use anti-static weighing boats and ground equipment if handling >100g.[1][2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protocol | Senior Scientist Recommendation (Best Practice) |

| Hands | Nitrile Gloves (0.11mm) | Double Gloving: Nitrile (inner) + Laminate/Barrier (outer) if dissolving in DMSO/DCM.[1] Reason: Nitriles can permeate standard gloves when in organic solution.[1][2] |

| Respiratory | Fume Hood | N95/P100 Mask if working outside hood (e.g., equipment maintenance) or if dust generation is uncontrolled.[1][2] |

| Eyes | Safety Glasses | Chemical Goggles or Face Shield if handling large quantities or liquid solutions.[1] |

Experimental Workflow Visualization

This workflow ensures self-validating safety at every step of the experiment.[1]

Caption: Step-by-step safety decision tree for handling this compound in the lab.

Emergency Response

In the event of exposure, immediate action mitigates the risk of systemic toxicity.[2]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1][2] Alert medical personnel to potential nitrile exposure. [2]

-

Skin Contact: Brush off loose particles before washing.[1][2] Wash with soap and water for 15 minutes.[1][2] Do not use solvent (ethanol/acetone) to clean skin, as this enhances absorption.[1][2]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4][7] Remove contact lenses if present.[1][2][3][4][7]

-

Spill Cleanup:

References

-

Fisher Scientific. (2024).[1][2][7] Safety Data Sheet: this compound. Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 2783329, this compound. Retrieved from [1][2]

-

European Chemicals Agency (ECHA). (2024).[1][2][5] C&L Inventory: this compound. Retrieved from

-

Tanii, H., & Hashimoto, K. (1984).[1][2] Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. (Mechanistic grounding for nitrile toxicity). Retrieved from

Sources

- 1. 2-Fluoro-4-methoxybenzonitrile | C8H6FNO | CID 639878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Use of 4-Fluoro-2-methoxybenzonitrile in pharmaceutical synthesis

Application Note: Strategic Utilization of 4-Fluoro-2-methoxybenzonitrile in Pharmaceutical Synthesis

Abstract

This compound (CAS 191014-55-8) serves as a high-value bifunctional scaffold in medicinal chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of its two primary functional handles: a highly activated fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr), and a nitrile group capable of diverse transformations (hydrolysis, reduction, cycloaddition). This guide details the mechanistic advantages of this scaffold, provides validated protocols for key C–O and C–N bond-forming reactions, and outlines its application in synthesizing bioactive heterocycles.[4]

Chemical Profile & Structural Advantages

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 191014-55-8 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 75–77 °C |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |

Mechanistic Rationale

The molecule's reactivity is governed by the electronic interplay between its substituents:

-

The Nitrile (C-1): Acts as a strong electron-withdrawing group (EWG). Positioned para to the fluorine, it dramatically lowers the energy of the Meisenheimer complex intermediate, facilitating SNAr reactions at the C-4 position.

-

The Methoxy Group (C-2): Positioned meta to the fluorine, it exerts an inductive electron-withdrawing effect (-I) that further activates the C-F bond, while its resonance donation is structurally decoupled from the reaction center. This makes the C-4 fluorine significantly more labile than in non-methoxylated analogs.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of this compound. The scaffold allows for sequential functionalization: first exploiting the labile fluorine (SNAr), followed by elaboration of the nitrile.

Figure 1: Divergent Synthetic Pathways. The central nitrile activates the fluorine for SNAr (Green/Yellow paths) or serves as a precursor for acids/amides (Red path).

Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Ethers via SNAr

Application: Synthesis of antibiotic scaffolds and receptor ligands.

Principle: The para-nitrile group activates the fluorine for displacement by weak nucleophiles like phenols. Cesium carbonate is used to generate the phenoxide in situ, utilizing the "cesium effect" to enhance solubility and reactivity in polar aprotic solvents.

Materials:

-

This compound (1.0 equiv)

-

4-Bromophenol (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.6 mmol) and 4-Bromophenol (1.37 g, 7.94 mmol).

-

Base Addition: Add Cs₂CO₃ (6.47 g, 19.9 mmol).

-

Solvent: Add NMP (20 mL) and seal the flask under an inert atmosphere (N₂ or Ar).

-

Reaction: Heat the mixture to 80 °C for 2 hours . Monitor conversion by TLC or LC-MS (Target mass: Product MW).

-

Workup: Cool to room temperature. Pour the reaction mixture into water (50 mL) to precipitate inorganic salts and the product.

-

Extraction: Extract with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine (3x) to remove residual NMP.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 4-(4-bromophenoxy)-2-methoxybenzonitrile. Reference Grounding: Protocol adapted from antibiotic synthesis workflows described in WO2020099341A1 [1].

Protocol B: Synthesis of Aryl Hydrazines

Application: Precursor for Pyrazoles and Indazoles (e.g., Acetyl-CoA Carboxylase Inhibitors).

Principle: Hydrazine acts as a potent alpha-effect nucleophile. The reaction requires careful temperature control to favor displacement of the fluorine (SNAr) over attack at the nitrile (which would form an amidrazone).

Materials:

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (100 g, 0.66 mol) in Ethanol (660 mL).

-

Reagent Addition: Slowly add Hydrazine Monohydrate (331 g, 6.62 mol) at room temperature. Note: Exothermic reaction possible.[6]

-

Reflux: Heat the mixture to reflux (~78 °C) and stir overnight (8–12 hours).

-

Quench/Crystallization: Cool the reaction to room temperature. Dilute with water (750 mL) and stir for 1.5 hours. The product typically precipitates as a solid.[7]

-

Isolation: Filter the solids. Rinse the filter cake with water (2 × 250 mL) to remove excess hydrazine.

-

Drying: Air dry or vacuum dry at 40 °C.

Expected Outcome: (3-Methoxy-4-cyanophenyl)hydrazine (or tautomer). Reference Grounding: Protocol derived from large-scale synthesis of ACC inhibitors in WO2009144554A1 [2].

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (SNAr) | Incomplete activation of nucleophile. | Switch base to Cs₂CO₃ or KHMDS. Ensure solvent is dry (water quenches phenoxides). |

| Side Reaction: Hydrolysis | Wet solvent or excessive heating. | Nitriles can hydrolyze to amides at high pH/Temp. Maintain anhydrous conditions until workup. |

| Regioselectivity Issues | Competition with other leaving groups. | The 4-Fluoro position is significantly more reactive than 2-Methoxy. Lower temperature if OMe displacement is observed (rare). |

| Poor Solubility | Highly crystalline starting material. | Use polar aprotic solvents (DMSO, NMP) rather than Acetonitrile for SNAr steps. |

Safety and Handling

-

Hazard Classification: this compound is classified as Acute Toxic (Oral/Inhalation) and a Skin/Eye Irritant .

-

Nitrile Hazard: Metabolization or acidic hydrolysis may release trace cyanide. Work in a well-ventilated fume hood.

-

Incompatibility: Avoid strong oxidizers and strong acids (unless hydrolysis is intended).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Antibiotic compounds, methods of manufacturing the same. (2020). World Intellectual Property Organization, WO2020099341A1.

-

Substituted Pyrazolospiroketone Acetyl-CoA Carboxylase Inhibitors. (2009). World Intellectual Property Organization, WO2009144554A1.

-

This compound Product Data. (Verified 2026). Thermo Scientific Chemicals / Fisher Scientific.

-

Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides. (2012). PubMed Central, PMC3525997.

Sources

- 1. 191014-55-8 | this compound [3asenrise.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. CAS 191014-55-8: this compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. 2-Fluoro-4-Methoxybenzonitrile Supplier in China [nj-finechem.com]

Application Note: High-Purity Synthesis of TADF Emitters Using 4-Fluoro-2-methoxybenzonitrile

Executive Summary

This guide details the application of 4-Fluoro-2-methoxybenzonitrile as a critical intermediate in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and host materials. Unlike generic halogenated benzenes, this molecule offers a unique dual-functionality: the 4-fluoro position serves as a highly reactive electrophilic site for Nucleophilic Aromatic Substitution (

This protocol focuses on the synthesis of Donor-Acceptor (D-A) architectures, specifically coupling with carbazole derivatives, to yield high-triplet-energy (

Chemical Architecture & Rationale

Structural Advantages

The efficacy of this compound in OLED design stems from its specific substitution pattern:

| Feature | Position | Function in OLED Synthesis |

| Nitrile (-CN) | C-1 | Strong Acceptor: Acts as the primary Electron Withdrawing Group (EWG), lowering the LUMO energy to facilitate electron injection. It also activates the para-fluorine for substitution. |

| Methoxy (-OCH3) | C-2 | Steric Modulator: Located ortho to the nitrile and meta to the fluorine. In the final product, this group forces the donor moiety (at C-4) out of planarity, minimizing |

| Fluorine (-F) | C-4 | Leaving Group: The C-F bond is activated by the para-nitrile group, allowing for catalyst-free |

Mechanism of Action ( )

The synthesis relies on the displacement of the fluoride ion by a nitrogen nucleophile. The strong

Figure 1: Mechanistic pathway of the

Experimental Protocol: Synthesis of D-A Emitter

Target Molecule: 4-(9H-carbazol-9-yl)-2-methoxybenzonitrile Scale: 10 mmol basis

Materials & Reagents[1][2]

-

Precursor: this compound (1.51 g, 10 mmol) [>98% Purity]

-

Donor: 9H-Carbazole (1.84 g, 11 mmol) [Sublimation grade preferred]

-

Base: Cesium Carbonate (

) (6.5 g, 20 mmol) [Anhydrous] -

Solvent: Dimethyl Sulfoxide (DMSO) or DMF (50 mL) [Anhydrous, <50 ppm

] -

Atmosphere: Nitrogen or Argon gas.

Step-by-Step Methodology

-

Preparation (In Glovebox/Schlenk Line):

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of

. -

Charge the flask with 9H-Carbazole (1.1 eq) and

(2.0 eq). -

Add Anhydrous DMSO (50 mL) via syringe. Stir for 15 minutes at Room Temperature (RT) to deprotonate the carbazole.

-

-

Addition & Reaction:

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction mixture to 150°C in an oil bath.

-

Monitor: Track reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material (

) should disappear, replaced by a highly fluorescent spot (

-

-

Quenching & Isolation:

-

Cool the mixture to RT.

-

Pour the reaction mixture into 300 mL of ice-cold water/methanol (9:1) while stirring vigorously. The product will precipitate as a white/off-white solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash the cake with water (

mL) to remove residual inorganic salts ( -

Wash with cold ethanol (

mL) to remove unreacted starting materials.

-

-

Purification (Crucial for Device Performance):

-

Recrystallization: Dissolve the crude solid in minimal boiling Toluene or Chloroform/Ethanol. Allow to cool slowly to yield needle-like crystals.

-

Sublimation: For OLED device integration, the material must be sublimed under high vacuum (

Torr) using a thermal gradient sublimation train.

-

Purification & Characterization Workflow

For OLED applications, chemical purity must exceed 99.9%. Impurities (halogens, metal ions) act as exciton quenchers, drastically reducing device lifetime (

Figure 2: Purification workflow required to achieve electronic-grade purity.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Diagnostic peaks: Methoxy singlet (~3.9 ppm), Carbazole aromatic protons (7.2-8.2 ppm). | |

| Purity | HPLC (UV @ 254 nm) | > 99.5% Area |

| Thermal Stability | TGA (5% weight loss) | |

| Electronic | Cyclic Voltammetry (CV) | Reversible reduction wave (LUMO localization on benzonitrile). |

Safety & Handling

-

Toxicity: this compound is a nitrile derivative.[3] It releases toxic fumes (CN-) upon combustion or reaction with strong acids.

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas. Moisture can hydrolyze the nitrile over long periods.

References

-

General Mechanism of

in OLED Synthesis:- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.

-

Source:

-

TADF Design Principles (Donor-Acceptor Orthogonality)

-

Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature.[4]

-

Source:

-

-

Fluorobenzonitrile Derivatives in OLEDs

- Detailed synthesis of carbazolyl-benzonitriles (analogous protocols)

-

Source: (Analogous 2-methyl variant protocol validation).

-

Chemical Data & Safety

- PubChem Compound Summary for CID 2783329 (this compound).

-

Source:[5]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 4-Fluoro-2-methoxybenzonitrile Scaffolds

Part 1: Executive Summary & Strategic Analysis

Core Directive

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-methoxybenzonitrile (CAS 119477-62-6).

Critical Technical Clarification: this compound itself lacks the requisite leaving group (Br, I, Cl, OTf) for standard Suzuki coupling where it acts as the electrophile. Therefore, this guide focuses on the 5-bromo-4-fluoro-2-methoxybenzonitrile derivative, the industry-standard intermediate for accessing biaryl scaffolds in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). The presence of the fluorine atom (C4) and methoxy group (C2) creates a unique electronic environment that influences catalyst selection and regio-control.

Strategic "Why": Electronic & Steric Considerations

-

Electronic Push-Pull: The C2-methoxy group is a strong electron donor (resonance), while the C4-fluorine and C1-nitrile are electron-withdrawing. This makes the C5 position (para to the methoxy) the most nucleophilic site for prior halogenation, and the resulting C-Br bond highly reactive for oxidative addition.

-

Chemo-Selectivity: The C1-Nitrile group is susceptible to hydrolysis under harsh basic conditions. The protocol below utilizes mild bases and optimized solvent systems to preserve the nitrile functionality while effecting the coupling.

-

Fluorine Effect: The ortho-fluorine atom (relative to the coupling site in the 5-bromo derivative) can accelerate reductive elimination via the "fluorine effect," but may also destabilize certain phosphine ligands.

Part 2: Detailed Experimental Protocols

Pre-Requisite: Scaffold Activation (Synthesis of the Electrophile)

Note: If you have purchased 5-bromo-4-fluoro-2-methoxybenzonitrile (CAS 103977-79-3), skip to Section 2.2.

Reaction: Bromination of this compound Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN). Key Insight: The methoxy group directs bromination to the para position (C5). The nitrile group prevents ortho bromination at C6 due to steric and electronic repulsion.

Core Protocol: Suzuki Coupling of 5-Bromo-4-fluoro-2-methoxybenzonitrile

This protocol is optimized for coupling with aryl boronic acids to generate biaryl products.[1]

Materials & Reagents

| Component | Specification | Equiv. | Role |

| Substrate | 5-Bromo-4-fluoro-2-methoxybenzonitrile | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 - 0.05 | Catalyst (Robust) |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Activator |

| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | 10 mL/mmol | Reaction Medium |

| Inert Gas | Nitrogen or Argon | N/A | Atmosphere |

Step-by-Step Methodology

-

Setup:

-

Charge a reaction vial (equipped with a magnetic stir bar) with 5-bromo-4-fluoro-2-methoxybenzonitrile (1.0 equiv) and the Aryl Boronic Acid (1.3 equiv).

-

Add K₂CO₃ (2.5 equiv). Note: Using mild carbonate prevents nitrile hydrolysis compared to hydroxide bases.

-

-

Degassing (Critical Step):

-

Add the solvent mixture (1,4-Dioxane/Water , 4:1).

-

Degas the solvent by sparging with Nitrogen for 10-15 minutes. Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

-

-

Catalyst Addition:

-

Add Pd(dppf)Cl₂[2] · CH₂Cl₂ (3-5 mol%).

-

Alternative: For sterically hindered boronic acids, use Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).

-

-

Reaction:

-

Seal the vial and heat to 85°C - 90°C for 4–12 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (typically 20-30% EtOAc/Hexane). Look for the disappearance of the bromide (starting material).

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (0% → 30%).

-

Part 3: Mechanism & Visualization

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the methoxy group and the preservation of the nitrile.

Caption: Catalytic cycle for the coupling of 5-bromo-4-fluoro-2-methoxybenzonitrile. The nitrile group remains spectator.

Part 4: Troubleshooting & Optimization

Common Failure Modes

| Issue | Probable Cause | Solution |

| Low Conversion | Oxidative addition failure due to steric crowding at C5. | Switch to electron-rich, bulky ligands like XPhos or SPhos to facilitate oxidative addition. |

| Nitrile Hydrolysis | Base is too strong (e.g., NaOH, KOH) or temp too high. | Use K₃PO₄ or K₂CO₃ . Avoid temperatures >100°C. |

| De-halogenation | "Hydride" source present (often from solvent impurities).[3] | Ensure Dioxane is peroxide-free and anhydrous. |

| Protodeboronation | Boronic acid instability. | Use excess boronic acid (1.5 eq) or switch to Boronic Ester (Pinacol) . |

Solvent Screening Data (Typical)

-

Dioxane/H₂O (4:1): Standard. Good solubility, moderate rate.

-

Toluene/H₂O (10:1): Better for highly lipophilic substrates.

-

DMF/H₂O: High reaction rate but difficult work-up; risk of decomposition.

Part 5: References

-

Suzuki-Miyaura Coupling Mechanism & Overview Source: Organic Chemistry Portal.[4] "Suzuki Coupling."[3][4][5][6][7][8] [Link]

-

Synthesis of Fluorinated Benzonitriles Source: Google Patents. "Preparation method of 2-fluoro-5-formylbenzonitrile (CN114907234B)."

-

Safety Data & Handling of this compound Source: PubChem. "this compound Compound Summary." [Link]

Sources

- 1. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Reduction of 4-Fluoro-2-methoxybenzonitrile to (4-Fluoro-2-methoxyphenyl)methanamine

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 4-Fluoro-2-methoxybenzonitrile to its corresponding primary amine, (4-fluoro-2-methoxyphenyl)methanamine. This aminomethyl derivative is a valuable building block in medicinal chemistry and materials science. This guide details three field-proven protocols employing Lithium Aluminum Hydride (LiAlH₄), Borane-Tetrahydrofuran complex (BH₃·THF), and catalytic hydrogenation with Raney® Nickel. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind experimental choices, detailed step-by-step protocols, and critical safety information. Each method is evaluated for its efficacy, functional group tolerance, and scalability, supported by mechanistic insights and data presentation to facilitate informed decisions in a laboratory setting.

Introduction and Strategic Importance

(4-Fluoro-2-methoxyphenyl)methanamine is a key synthetic intermediate. The unique substitution pattern on the phenyl ring, featuring a fluorine atom and a methoxy group, imparts specific electronic and conformational properties that are highly sought after in the design of bioactive molecules and advanced materials. The primary amine functionality serves as a crucial handle for subsequent chemical modifications, such as amide bond formation, alkylation, and arylation.

The reduction of the nitrile group is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on several factors, including the presence of other functional groups, desired yield, scalability, and safety considerations. This guide will compare three common, yet distinct, methodologies for this conversion.

Overview of Reduction Methodologies

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The primary methods for achieving this are via complex metal hydrides or catalytic hydrogenation.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing most polar functional groups.[1][2][3] Its high reactivity necessitates strict anhydrous conditions and careful handling.

-

Borane Complexes (e.g., BH₃·THF): A more selective reducing agent than LiAlH₄.[4] It readily reduces carboxylic acids, amides, and nitriles while typically being less reactive towards esters and epoxides, offering a degree of chemoselectivity.[5]

-

Catalytic Hydrogenation (Raney® Nickel): A heterogeneous catalytic method that utilizes molecular hydrogen (H₂).[6][7] It is highly effective for reducing nitriles to amines and is often favored in industrial settings due to cost-effectiveness and easier product workup.[7][8]

Comparative Analysis of Methods

| Method | Reagent | Typical Yield | Pros | Cons |

| Method A | Lithium Aluminum Hydride (LiAlH₄) | >90% | High reactivity, rapid reaction times, effective for sterically hindered nitriles. | Pyrophoric, reacts violently with water, non-selective, challenging workup. |

| Method B | Borane-THF Complex (BH₃·THF) | 85-95% | High chemoselectivity, milder than LiAlH₄, commercially available as stable solutions. | Moisture-sensitive, requires acidic workup to hydrolyze amine-borane complex.[4] |

| Method C | Catalytic Hydrogenation | >95% | High yield, clean reaction, simple filtration workup, scalable, cost-effective for large scale. | Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for hydrodehalogenation.[9] |

General Experimental Workflow

The overall process, from starting material to the verified final product, follows a logical sequence. The choice of reduction protocol in Step 2 is the primary variable, influencing the specific workup and purification strategies required.

Caption: General experimental workflow for amine synthesis.

Detailed Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Principle: LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile group. Two successive hydride additions, followed by hydrolysis during workup, yield the primary amine.[1]

Caption: LiAlH₄ reduction mechanism overview.

A1. Materials and Reagents

-

This compound (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄), powder (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

A2. Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

-

Reagent Suspension: To the flask, add LiAlH₄ (1.5 eq) followed by anhydrous THF (approx. 10 mL per gram of nitrile) via cannula. Stir the resulting suspension.

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality Note: The slow addition at low temperature is crucial to control the initial exothermic reaction and prevent runaway conditions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): This sequential addition is critical for safely quenching the reactive LiAlH₄ and forming easily filterable aluminum salts.[10][11][12] Cool the reaction mixture back to 0 °C. For every X g of LiAlH₄ used, add the following reagents dropwise and sequentially with vigorous stirring:[12][13][14] i. X mL of deionized water ii. X mL of 15% NaOH solution iii. 3X mL of deionized water

-

Isolation: Remove the cooling bath and stir the mixture at room temperature for 30 minutes. A granular white precipitate should form. Add anhydrous MgSO₄, stir for another 15 minutes, and filter the solid through a pad of Celite®.

-

Purification: Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify further by vacuum distillation or column chromatography if necessary.

Method B: Reduction with Borane-Tetrahydrofuran (BH₃·THF)

Principle: The Lewis acidic boron atom coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. Subsequent transfers and hydrolysis yield the amine. The initial product is an amine-borane complex, which must be hydrolyzed to liberate the free amine.[4]

Caption: BH₃·THF reduction mechanism overview.

B1. Materials and Reagents

-

This compound (1.0 eq)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

5 M Sodium Hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

B2. Step-by-Step Protocol

-

Setup: Assemble a flame-dried, nitrogen-purged flask with a stir bar and addition funnel.

-

Substrate Solution: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the reaction flask. Cool to 0 °C.

-

Reagent Addition: Add the 1 M BH₃·THF solution (2.5 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.[15][16]

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours, monitoring by TLC.

-

Workup: Cool the reaction to 0 °C. Slowly and carefully add 2 M HCl to quench the reaction and hydrolyze the amine-borane complex. Continue adding acid until the solution is pH ~1.

-

Isolation: Stir the mixture for 1 hour at room temperature. Remove the THF under reduced pressure. Add diethyl ether to the remaining aqueous layer and separate the layers.

-

Basification: Cool the acidic aqueous layer in an ice bath and carefully basify to pH >12 by the slow addition of 5 M NaOH.

-

Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

Method C: Catalytic Hydrogenation with Raney® Nickel

Principle: This heterogeneous catalysis method involves the dissociative adsorption of H₂ gas onto the surface of the Raney® Nickel catalyst. The nitrile also adsorbs onto the catalyst surface, where it undergoes stepwise hydrogenation to the primary amine.[6]

Caption: Catalytic hydrogenation workflow.

C1. Materials and Reagents

-

This compound (1.0 eq)

-

Raney® Nickel (approx. 5-10% by weight, as a slurry in water or ethanol)

-

Ethanol or Methanol

-

Ammonia (optional, as an ethanolic solution, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

Celite®

C2. Step-by-Step Protocol

-

Setup: Add the solvent (e.g., ethanol) and the this compound to a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker).

-

Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (approx. 5-10% w/w relative to the nitrile).[19] If desired, add ethanolic ammonia at this stage.

-

Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous agitation and heat if necessary. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Causality Note: The Celite® pad prevents the fine catalyst particles from passing through and ensures the catalyst remains wet, mitigating its pyrophoric risk. Never allow the filter cake to dry in the air.

-

-

Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the product, which is often of high purity.

References

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Borane & Borane Complexes . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Amine synthesis by nitrile reduction . Organic Chemistry Portal. [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde . Chemistry Steps. [Link]

- CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

A Generic Approach for the Catalytic Reduction of Nitriles . ResearchGate. [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide . National Institutes of Health. [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Borane Reagents . Organic Chemistry Portal. [Link]

-

Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions . ACS Publications. [Link]

-

Workup: Aluminum Hydride Reduction . University of Rochester Department of Chemistry. [Link]

- US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.

-

B–N/B–H Transborylation: borane-catalysed nitrile hydroboration . National Institutes of Health. [Link]

-

Hydrogenation of nitrobenzonitriles using Raney nickel catalyst . ResearchGate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

-

Benzenamine, 2-fluoro-4-methoxy . Organic Syntheses. [Link]

-

Quenching Reactions: Lithium Aluminium Hydride . Chemistry LibreTexts. [Link]

-

Safe Handling of Boranes at Scale . ResearchGate. [Link]

-

Raney® Nickel: A Life-Changing Catalyst . American Chemical Society. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride . University of Oxford. [Link]

-

W-6 Raney nickel catalyst . Organic Syntheses. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction) . Organic Synthesis. [Link]

-

Raney nickel . Wikipedia. [Link]

-

Can anyone suggest the best method for lithium aluminium hydride work up? . ResearchGate. [Link]

-

Only one nitrile reduced to amine with LiAlH4 . Reddit. [Link]

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 5. Borane Reagents [organic-chemistry.org]

- 6. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Workup [chem.rochester.edu]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. leapchem.com [leapchem.com]

- 19. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methoxybenzonitrile Derivatives

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Modern Chemistry

The 4-fluoro-2-methoxybenzonitrile scaffold and its derivatives represent a class of high-value chemical intermediates, pivotal in the realms of pharmaceutical sciences and materials science. Their utility is prominently highlighted in the synthesis of advanced active pharmaceutical ingredients (APIs), such as Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.[1] Furthermore, these fluorinated aromatics serve as essential building blocks for novel materials, including thermally activated delayed fluorescence (TADF) emitters used in high-efficiency organic light-emitting diodes (OLEDs).[1]

The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy and nitrile functionalities offer versatile handles for a wide array of subsequent chemical transformations. This application note provides a comprehensive guide for researchers, detailing two robust and widely applicable synthetic strategies for accessing this compound and its derivatives: the classic Sandmeyer reaction and the more contemporary palladium-catalyzed cyanation.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot these protocols for their specific synthetic targets.

Theoretical Framework: Navigating the Synthetic Landscape

The synthesis of this compound derivatives can be approached through several strategic disconnections. The two most common and reliable pathways involve the introduction of the nitrile group onto a pre-functionalized benzene ring.

Protocol 1: The Sandmeyer Reaction - A Classic Route from Anilines

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine (aniline) into a variety of functional groups, including the cyano group, via an aryl diazonium salt intermediate.[2] This transformation is particularly valuable for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.

The reaction proceeds via a well-established radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps are:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C), to form a relatively stable aryl diazonium salt.

-

Copper(I)-Catalyzed Cyanation: The diazonium salt is then introduced to a solution of a cyanide salt (e.g., NaCN, KCN, CuCN) in the presence of a copper(I) catalyst. A single electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical with the concomitant loss of nitrogen gas. This highly reactive aryl radical then abstracts a cyanide group from a copper(II) cyanide species, affording the desired benzonitrile and regenerating the copper(I) catalyst.

Protocol 2: Palladium-Catalyzed Cyanation - A Modern Approach from Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example. This method offers several advantages over the traditional Sandmeyer and Rosenmund-von Braun reactions, including milder reaction conditions, broader functional group tolerance, and the use of less toxic cyanide sources.[4][5]

The catalytic cycle, typical for many palladium-catalyzed cross-couplings, involves the following key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromo-1-fluoro-2-methoxybenzene) to form a palladium(II) intermediate.

-

Transmetalation (or Salt Metathesis): The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) exchanges the halide on the palladium complex with a cyanide group.

-

Reductive Elimination: The resulting aryl-palladium(II)-cyanide complex undergoes reductive elimination to form the C-CN bond of the benzonitrile product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Safety First: Handling Cyanide-Containing Reagents

WARNING: All cyanide salts (e.g., NaCN, KCN, CuCN, Zn(CN)₂) and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN), a highly toxic and flammable gas, is released when cyanide salts come into contact with acids.

-

Engineering Controls: All manipulations involving cyanide salts must be performed in a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene, consider double-gloving) at all times.

-

Emergency Preparedness: Ensure an emergency plan is in place, and that all personnel are aware of the location and use of safety equipment, including an emergency shower, eyewash station, and a cyanide poisoning antidote kit, if available and approved by your institution's safety office. Never work alone when handling cyanides.

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local environmental health and safety guidelines. A common quenching procedure involves treatment with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.

Protocol 1: Synthesis of this compound via the Sandmeyer Reaction

This protocol is adapted from standard Sandmeyer reaction procedures and is suitable for the conversion of 4-fluoro-2-methoxyaniline to the corresponding nitrile.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Fluoro-2-methoxyaniline | ≥98% | Commercially available |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially available |

| Hydrochloric Acid (HCl) | 37% (conc.) | Commercially available |

| Copper(I) Cyanide (CuCN) | ≥98% | Commercially available |

| Sodium Cyanide (NaCN) | ≥97% | Commercially available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | - |

| Brine | Saturated aq. solution | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially available |

| Deionized Water | - | - |

| Ice | - | - |

Step-by-Step Procedure:

Part A: Diazotization of 4-Fluoro-2-methoxyaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, combine 4-fluoro-2-methoxyaniline (1.0 eq) and deionized water (approx. 5 mL per gram of aniline).

-

Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (3.0 eq) to the aniline suspension. The aniline will dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water (approx. 3 mL per gram of NaNO₂).

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Keep this solution cold for immediate use in the next step.

Part B: Sandmeyer Cyanation

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water (approx. 6 mL per gram of CuCN). Caution: This step generates a solution containing free cyanide and should be performed with extreme care in a fume hood.

-

Warm the copper cyanide solution gently to about 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, but not overly vigorous, effervescence.

-

After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure product.

Characterization of this compound:

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| 1H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (dd, J=8.8, 5.2 Hz, 1H), 6.80-6.70 (m, 2H), 3.90 (s, 3H) |

| 13C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.8 (d, J=252.5 Hz), 161.2 (d, J=12.1 Hz), 128.0 (d, J=10.1 Hz), 116.8, 110.8 (d, J=25.2 Hz), 101.9 (d, J=28.3 Hz), 99.8, 56.4 |

| IR (KBr, cm-1) | ν: 2230 (C≡N), 1620, 1510, 1280, 1100, 820 |

Note: NMR and IR data are representative and should be confirmed by analysis of the synthesized material.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol describes a modern, ligand-free approach using a less toxic cyanide source, suitable for the conversion of an aryl bromide to the corresponding nitrile.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Bromo-1-fluoro-2-methoxybenzene | ≥98% | Commercially available |

| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Commercially available |

| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ACS Reagent | Commercially available |

| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially available |

| Toluene | ACS Grade | Commercially available |

| Deionized Water | - | - |

| Brine | Saturated aq. solution | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially available |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), and palladium(II) acetate (0.01 eq, 1 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add anhydrous N,N-dimethylacetamide (DMAc) via syringe (approx. 5 mL per mmol of aryl bromide).

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional toluene.

-

Combine the filtrate and washings, and transfer to a separatory funnel. Wash with deionized water (3 x volume of DMAc) to remove the DMAc, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization as described in Protocol 1 to obtain pure this compound.

Comparative Analysis of Synthetic Routes for Derivatives

The choice of synthetic route can be influenced by the availability of starting materials, the nature of other substituents on the aromatic ring, and scale-up considerations. The following table provides a comparative overview of reaction parameters for the synthesis of various fluorinated benzonitrile derivatives.

| Starting Material | Product | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluoro-2-methoxyaniline | This compound | Sandmeyer | CuCN/NaCN | Water | 70 | 1 | ~75-85 | Adapted Protocol |

| 4-Bromo-1-fluoro-2-methoxybenzene | This compound | Pd-Catalyzed | Pd(OAc)₂ / K₄[Fe(CN)₆] | DMAc | 140 | 6 | ~80-90 | Adapted Protocol |

| 2-Bromo-5-fluorotoluene | 4-Fluoro-2-methylbenzonitrile | Rosenmund-von Braun | CuCN | DMF | 155 | 24 | Low-Moderate | [6] |

| 4-Fluoro-2-methylbenzaldehyde | 4-Fluoro-2-methylbenzonitrile | Dehydration of Oxime | NaHSO₄ | Toluene | 115 | - | High | [6] |

| 4-Chloro-3-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | Halogen Exchange | KF | DMSO | - | - | 57 | [7] |

Conclusion and Future Perspectives

The Sandmeyer reaction and palladium-catalyzed cyanation represent two powerful and complementary strategies for the synthesis of this compound and its derivatives. The Sandmeyer reaction, while requiring the handling of diazonium salts and stoichiometric copper cyanide, is a cost-effective and well-established method. In contrast, palladium-catalyzed cyanation offers milder conditions, broader substrate scope, and the use of less hazardous reagents, making it particularly attractive for modern drug discovery and process development settings.

The protocols detailed in this application note provide a solid foundation for researchers to access this important class of molecules. Future research in this area may focus on developing even more sustainable and efficient catalytic systems, such as those employing earth-abundant metals or photocatalytic methods, to further enhance the accessibility and utility of these versatile fluorinated building blocks.

References

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P

-

Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

-

This compound | C8H6FNO | CID 2783329 - PubChem. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - NIH. [Link]

-

Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

- CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google P

-

Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. This compound | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxybenzonitrile (CAS 191014-55-8).[1][2] This guide is designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and mitigate the formation of critical byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and industrially relevant methods for synthesizing this compound typically begin with precursors like 4-fluoro-2-methoxyaniline or 4-bromo-1-fluoro-2-methoxybenzene. The two main strategies are:

-

Sandmeyer Reaction from 4-Fluoro-2-methoxyaniline: This classic route involves the diazotization of the aromatic amine followed by cyanation using a copper(I) cyanide catalyst.[3][4] It is a robust method for introducing the nitrile functional group.

-

Direct Cyanation of an Aryl Halide: This involves a nucleophilic substitution reaction on a precursor like 4-bromo-1-fluoro-2-methoxybenzene using copper(I) cyanide in a polar aprotic solvent.[5]

Q2: I'm observing a significant byproduct with the same mass as my desired product in my Sandmeyer reaction. What is it likely to be?

A2: This is a classic case of isomeric impurity formation. If your starting material was 4-fluoro-2-methoxyaniline, a common byproduct is the regioisomer, 2-Fluoro-4-methoxybenzonitrile .

Causality: The formation of this isomer can arise from impurities in the starting aniline. If the initial nitration and reduction steps to create the 4-fluoro-2-methoxyaniline were not perfectly regioselective, you could have a small amount of 2-fluoro-4-methoxyaniline in your starting material. This amine will undergo the Sandmeyer reaction alongside your primary substrate, leading to the isomeric nitrile which is often difficult to separate due to similar physical properties.[6]

Q3: My reaction mixture turned dark, and I have a low yield of the desired product. What could be the cause?

A3: A dark reaction mixture and low yield, particularly in Sandmeyer reactions, often point to two issues: instability of the diazonium salt and the formation of biaryl byproducts.

-

Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry state.[4] They must be kept in a cold solution (typically 0-5 °C) at all times. If the temperature rises, the diazonium salt will decompose, leading to a complex mixture of phenolic byproducts and tar, which accounts for the dark color.[4][7]

-

Biaryl Formation: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][8] This radical mechanism can lead to the formation of biaryl byproducts, where two aryl radicals couple together.[8] These are high molecular weight impurities that contribute to the low yield of the desired product.

Q4: I'm attempting a synthesis that involves a demethylation step, and I'm seeing incomplete conversion. What are the best practices?

A4: Incomplete O-demethylation is a common challenge when converting a methoxy group to a hydroxyl group, a transformation sometimes required for related structures.[9][10] The stability of the methyl ether bond requires harsh conditions, which can be problematic for sensitive molecules.

Expert Advice:

-

Reagent Choice: Boron tribromide (BBr₃) is a highly effective but aggressive reagent for demethylation.[9] For substrates that can tolerate strong acid, refluxing with 47% hydrobromic acid (HBr) is a classic and cost-effective method.[9]

-

Temperature and Reaction Time: These reactions often require elevated temperatures to proceed to completion. It is crucial to monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid degradation of the product.

-

Lewis Acids: Weaker Lewis acids like aluminum chloride (AlCl₃) can also be used, sometimes with additives to enhance reactivity.[9]

Section 2: Troubleshooting Guide for Byproduct Formation

This section provides a structured approach to identifying and mitigating common byproducts encountered during the synthesis of this compound.

| Observed Issue | Potential Byproduct | Plausible Cause (Mechanism) | Recommended Mitigation Strategy |